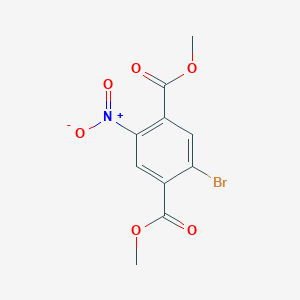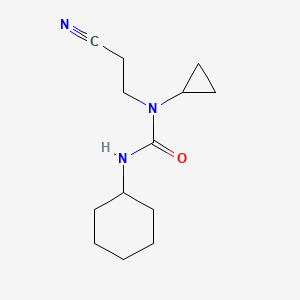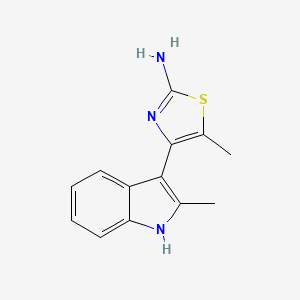
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a fundamental structure in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and sustainable . One common method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thioamides under specific conditions to form the desired thiazole derivative . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, are often employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . The compound’s anticancer activity may be attributed to its ability to interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-2-amines also share the thiazole ring and have comparable chemical properties.
Uniqueness
What sets 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine apart is the combination of both indole and thiazole rings in a single molecule. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
特性
分子式 |
C13H13N3S |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N3S/c1-7-11(12-8(2)17-13(14)16-12)9-5-3-4-6-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16) |
InChIキー |
BQPCKAMFBKBUND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(SC(=N3)N)C |
溶解性 |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
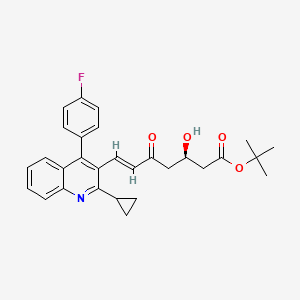

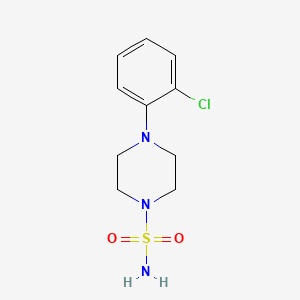
![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


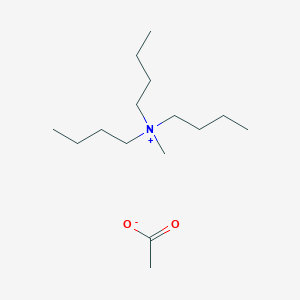
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)

